5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899737-42-9
VCID: VC4366378
InChI: InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Molecular Formula: C17H16FN5O
Molecular Weight: 325.347

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899737-42-9

Cat. No.: VC4366378

Molecular Formula: C17H16FN5O

Molecular Weight: 325.347

* For research use only. Not for human or veterinary use.

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 899737-42-9

Specification

CAS No. 899737-42-9
Molecular Formula C17H16FN5O
Molecular Weight 325.347
IUPAC Name 5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)
Standard InChI Key JJYZCLVCFCDTKJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole core substituted with:

  • A 3-fluorobenzyl group at the N1 position

  • An amino group at the C5 position

  • A carboxamide moiety at C4, further substituted with a 4-methylphenyl group.

This arrangement confers unique electronic and steric properties. The fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the methylphenyl substitution may influence binding affinity to biological targets. Key structural parameters include:

PropertyValue
Molecular FormulaC17H16FN5O\text{C}_{17}\text{H}_{16}\text{FN}_5\text{O}
Molecular Weight325.347 g/mol
IUPAC Name5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
InChI KeyJJYZCLVCFCDTKJ-UHFFFAOYSA-N

The triazole ring’s planar geometry and hydrogen-bonding capabilities facilitate interactions with enzymes or receptors, a trait shared with clinically used triazoles like fluconazole.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry:

  • Precursor Preparation:

    • 3-Fluorobenzyl azide derived from 3-fluorobenzyl bromide and sodium azide.

    • 4-Methylphenyl isocyanate for carboxamide formation.

  • Cycloaddition:
    Reaction of the azide with a propiolamide derivative under Cu(I) catalysis yields the triazole core.

  • Functionalization:
    Subsequent aminolysis or nucleophilic substitution introduces the 4-methylphenyl group.

Optimization Challenges:

  • Yield: Reported yields for analogous reactions range from 60–75%, necessitating temperature control (50–80°C) and anhydrous conditions.

  • Purity: Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete cycloaddition.

Pharmacokinetic and Physicochemical Properties

ParameterValue/Characteristic
LogP (Predicted)2.8 ± 0.3
Solubility (Water)<0.1 mg/mL
Metabolic StabilityModerate (t₁/₂ ~45 min, microsomes)

The compound’s low aqueous solubility may limit bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatization.

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times.

    • Investigate alternative catalysts (e.g., ruthenium) for regioselective cycloaddition.

  • Biological Screening:

    • Evaluate efficacy against drug-resistant strains (e.g., MRSA, Candida auris).

    • Assess synergy with existing chemotherapeutics (e.g., doxorubicin).

  • ADMET Profiling:

    • Conduct in vivo toxicity studies (rodent models).

    • Predict blood-brain barrier permeability using in silico models.

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